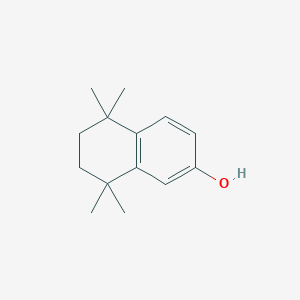

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Description

The exact mass of the compound 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9,15H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHCJGSIRIFQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296417 | |

| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22824-31-3 | |

| Record name | 22824-31-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol (CAS: 22824-31-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol (CAS No. 22824-31-3), a synthetic aromatic compound belonging to the tetralin class of molecules. Structurally, it is a phenol derivative of a fully substituted tetrahydronaphthalene core. This guide details its physicochemical properties, a validated synthetic route, and its primary role as a key intermediate in the synthesis of more complex molecules. The core of its biological relevance lies in its structural similarity to ligands for nuclear receptors, particularly the Retinoid X Receptor (RXR). We will explore the mechanism of the RXR signaling pathway, for which this compound's derivatives are notable modulators. Furthermore, this guide presents detailed, field-proven experimental protocols for characterizing the activity of such compounds and discusses essential safety and handling procedures.

Introduction and Chemical Identity

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is a poly-substituted cyclic hydrocarbon. Its defining features are a bicyclic tetrahydronaphthalene core, a hydroxyl group on the aromatic ring rendering it a phenol, and four methyl groups arranged as two gem-dimethyl pairs on the saturated ring. This specific substitution pattern provides steric bulk and high lipophilicity.

While not extensively studied as a standalone bioactive agent, its core structure is a critical pharmacophore. It serves as the foundational scaffold for a range of synthetic retinoids and other nuclear receptor modulators. Understanding its properties and synthesis is therefore fundamental for researchers engaged in the discovery and development of drugs targeting these pathways.

Physicochemical and Computed Properties

The key identifiers and computed physicochemical properties of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol are summarized below. These properties are essential for predicting its behavior in various solvents and biological systems.

| Property | Value | Source |

| CAS Number | 22824-31-3 | [PubChem][1] |

| Molecular Formula | C₁₄H₂₀O | [PubChem][1] |

| Molecular Weight | 204.31 g/mol | [PubChem][1] |

| IUPAC Name | 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ol | [PubChem][1] |

| SMILES | CC1(CCC(C2=C1C=CC(=C2)O)(C)C)C | [PubChem][1] |

| InChIKey | UZHCJGSIRIFQTO-UHFFFAOYSA-N | [PubChem][1] |

| XLogP3 (Lipophilicity) | 4.7 | [PubChem][1] |

| Topological Polar Surface Area | 20.2 Ų | [PubChem][1] |

| Hydrogen Bond Donors | 1 | [PubChem][1] |

| Hydrogen Bond Acceptors | 1 | [PubChem][1] |

Synthesis and Characterization

The synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is most effectively achieved through an acid-catalyzed reaction between phenol and 2,2,5,5-tetramethyltetrahydrofuran. This method provides a direct and efficient route to the desired product.

Synthetic Workflow

The overall synthetic scheme is a one-pot reaction that proceeds via electrophilic aromatic substitution.

Caption: Synthetic route to the title compound via Friedel-Crafts alkylation.

Detailed Synthesis Protocol

This protocol is adapted from a documented procedure and provides a reliable method for laboratory-scale synthesis.

Rationale: The use of a Lewis acid like aluminum chloride is critical for activating the 2,2,5,5-tetramethyltetrahydrofuran. The Lewis acid coordinates to the oxygen atom, facilitating ring-opening to generate a tertiary carbocation. This electrophile then attacks the electron-rich phenol ring, primarily at the para position due to steric hindrance and electronic activation from the hydroxyl group. Heptane serves as a non-reactive solvent.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of phenol (13.2 g, 0.14 mol) and 2,2,5,5-tetramethyltetrahydrofuran (12.8 g, 0.10 mol) in 50 mL of heptane, add aluminum chloride (13.1 g, 0.098 mol) in small portions. The portion-wise addition is crucial to control the exothermic reaction.

-

Reaction Progression: Stir the resulting mixture at room temperature for 2.5 hours. Subsequently, heat the mixture to reflux for 2 hours, then allow it to cool and continue stirring at room temperature for an additional 16 hours to ensure the reaction goes to completion.

-

Workup and Quenching: Carefully quench the reaction by adding 100 mL of 3N HCl and stir vigorously for 30 minutes. This step neutralizes the catalyst and protonates any phenoxide salts.

-

Initial Isolation: Filter the mixture. Wash the collected solid residue with water and dry it under vacuum to obtain a portion of the crude product.

-

Extraction: Separate the organic layer from the filtrate. Extract the aqueous layer three times with 75 mL portions of diethyl ether.

-

Final Isolation and Purification: Combine all organic layers, wash with a saturated NaCl solution (brine) to remove residual water, and dry over anhydrous MgSO₄. Concentrate the solution under reduced pressure to yield the remaining crude product.

-

Recrystallization: Recrystallize the combined crude product from hexanes to yield the final 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol as pale brown crystals.

Spectroscopic Characterization (Representative Data)

| Technique | Expected Characteristic Peaks |

| ¹H NMR | Aromatic Protons: Signals in the δ 6.5-7.0 ppm range. Aliphatic Protons (CH₂): A singlet or narrow multiplet around δ 1.7 ppm. Methyl Protons (CH₃): A sharp singlet around δ 1.2-1.3 ppm, integrating to 12H. Phenolic Proton (OH): A broad singlet, chemical shift variable depending on concentration and solvent. |

| ¹³C NMR | Aromatic Carbons: Signals in the δ 110-155 ppm range. Quaternary Carbons (C-CH₃): Signals around δ 34 ppm. Aliphatic Carbons (CH₂): A signal around δ 32 ppm. Methyl Carbons (CH₃): A signal around δ 32 ppm. |

| IR (Infrared) | O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region. C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹. C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region. C-O Stretch (Phenolic): A strong band in the 1200-1260 cm⁻¹ region. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 204. Major Fragment: A prominent peak at m/z = 189, corresponding to the loss of a methyl group ([M-15]⁺), which is characteristic of molecules with gem-dimethyl groups. |

Mechanism of Action & Biological Relevance: The Retinoid X Receptor (RXR)

The primary biological significance of the 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene scaffold is its role in constructing ligands for the Retinoid X Receptor (RXR). RXRs are ligand-activated transcription factors belonging to the nuclear receptor superfamily that play a pivotal role in regulating gene expression involved in development, differentiation, metabolism, and cell death.[1]

RXRs function as obligate heterodimer partners for many other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR).[1] The binding of a ligand (agonist) to RXR can induce a conformational change that promotes the recruitment of coactivator proteins and initiates the transcription of target genes.[1]

The RXR Signaling Pathway

The canonical pathway for RXR-mediated gene transcription is outlined below.

Caption: Generalized signaling pathway of a Retinoid X Receptor (RXR) agonist.

In the absence of a ligand, the RXR-partner heterodimer is typically bound to a specific DNA sequence known as a Hormone Response Element (HRE) and is associated with co-repressor proteins that silence gene transcription.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activator proteins, which then initiates transcription of the target gene.[1]

Experimental Protocols for Activity Assessment

To determine if a compound like 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol or its derivatives act as modulators of RXR, a combination of binding and functional assays is required. Below are representative protocols for such investigations.

Protocol: Cell-Based RXR Luciferase Reporter Assay

Principle: This assay quantifies the ability of a test compound to activate the RXR signaling pathway. Genetically engineered cells are used which contain a luciferase reporter gene under the control of an HRE. Activation of RXR by an agonist leads to the expression of luciferase, which produces a measurable light signal.

Causality and Self-Validation:

-

Cell Line Choice: HEK293 or CHO cells are commonly used due to their robust growth and low endogenous nuclear receptor activity, providing a clean background.

-

Reporter Construct: The use of a minimal promoter with multiple copies of an HRE ensures that the reporter's expression is specifically and strongly dependent on receptor activation.

-

Control Compound: A known potent RXR agonist (e.g., 9-cis-Retinoic Acid) is run in parallel as a positive control. This validates that the cell system is responsive and provides a benchmark for comparing the potency of the test compound (calculating EC₅₀).

-

Vehicle Control: A DMSO or ethanol control validates that the solvent used to dissolve the compound does not independently affect the assay outcome.

Step-by-Step Methodology:

-

Cell Plating: Plate the RXR reporter cell line in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in the appropriate growth medium. Incubate for 18-24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 10 pM) in serum-free medium. Also, prepare a serial dilution of the positive control (9-cis-Retinoic Acid).

-

Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the various concentrations of the test compound, positive control, or vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator. This period allows for ligand-induced gene transcription and translation of the luciferase enzyme.

-

Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luciferase substrate/buffer solution (e.g., from a commercial kit like Promega's ONE-Glo™) to each well.

-

Measurement: Measure the luminescence on a plate-reading luminometer. The intensity of the light signal is directly proportional to the level of RXR activation.

-

Data Analysis: Plot the luminescence signal against the log of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol (CAS 22824-31-3) is not widely available. Therefore, handling precautions should be based on those for structurally related phenolic and tetralin compounds.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Hazard Statements (Inferred from Analogs):

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May be harmful if swallowed.

-

-

First Aid Measures:

-

After Inhalation: Move person to fresh air.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse cautiously with water for several minutes.

-

After Ingestion: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: The safety information provided is based on related compounds and should be used as a guideline. A full risk assessment should be conducted by qualified personnel before handling this chemical.

Conclusion

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is a valuable chemical entity, primarily serving as a foundational building block for the synthesis of specific nuclear receptor modulators. Its rigid, lipophilic scaffold is a key feature in the design of ligands targeting the Retinoid X Receptor. While direct biological activity data for this specific molecule is limited, its structural importance is well-established. This guide has provided a detailed synthesis protocol, a framework for understanding its potential mechanism of action through the RXR pathway, and robust experimental methods for assessing the biological activity of its derivatives. Adherence to appropriate safety protocols, inferred from related structures, is essential for its handling in a research setting.

References

-

PubChem. (n.d.). 5,6,7,8-Tetrahydro-2-naphthol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol from Phenol

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol, a valuable intermediate in the development of synthetic retinoids and other fine chemicals.[1] The guide details a robust and efficient one-pot method starting from phenol and 2,2,5,5-tetramethyltetrahydrofuran via an aluminum chloride-catalyzed Friedel-Crafts cycloalkylation reaction.[2] This document is intended for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety considerations, and data interpretation to ensure reproducible and high-yield synthesis.

Introduction and Scientific Principle

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol (TMTN-ol) is a key building block in organic synthesis.[3][4] Its rigid, sterically hindered tetramethyltetralin core makes it a frequent scaffold in the synthesis of specialized polymers, fragrances, and, most notably, as a precursor to synthetic retinoids used in drug development.

The synthesis of substituted tetralins from simple aromatic precursors is a cornerstone of industrial organic chemistry. The protocol detailed herein employs a direct and efficient Friedel-Crafts cycloalkylation. This strategy is superior to multi-step alternatives due to its atom economy and reduced process complexity.

Mechanistic Rationale

The core of this synthesis is the reaction between phenol and 2,2,5,5-tetramethyltetrahydrofuran, catalyzed by the strong Lewis acid, aluminum chloride (AlCl₃).[2] The causality of the reaction pathway can be understood through the following key steps:

-

Lewis Acid Activation: Aluminum chloride coordinates to the oxygen atom of 2,2,5,5-tetramethyltetrahydrofuran. This coordination weakens the C-O bonds, facilitating the ring-opening of the furan derivative.

-

Electrophile Generation: The ring-opening generates a highly reactive tertiary carbocation. This carbocation is the primary electrophile for the subsequent aromatic substitution.

-

First Friedel-Crafts Alkylation: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. The hydroxyl group of phenol is a strong ortho-, para-director. Due to steric hindrance from the bulky incoming electrophile, the initial alkylation predominantly occurs at the para-position.

-

Intramolecular Cyclization (Second Friedel-Crafts Alkylation): The intermediate formed in the previous step contains a terminal alkene or a second potential carbocation site. In the presence of AlCl₃, this site is activated, leading to an intramolecular electrophilic attack on the phenol ring at one of the ortho positions, thereby forming the second six-membered ring and completing the tetralin scaffold.

This one-pot cascade reaction efficiently constructs the complex bicyclic structure from simple, readily available starting materials.

Overall Synthetic Workflow

The synthesis follows a direct path from starting materials to the final product, encompassing the reaction, work-up, and purification stages.

Diagram 1: High-level workflow for the synthesis of TMTN-ol.

Detailed Experimental Protocol

This protocol is adapted from established and verified synthetic procedures.[2] It is designed to be self-validating by providing clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent/Material | Grade | M.W. ( g/mol ) | Amount | Moles (mol) | Supplier Notes |

| Phenol | ACS Reagent, ≥99% | 94.11 | 13.2 g | 0.140 | Handle with extreme caution (toxic, corrosive). |

| 2,2,5,5-Tetramethyltetrahydrofuran | ≥97% | 128.21 | 12.8 g | 0.100 | Ensure anhydrous conditions. |

| Aluminum Chloride (Anhydrous) | Reagent grade, ≥98% | 133.34 | 13.1 g | 0.098 | Handle in a fume hood; highly hygroscopic. |

| Heptane | Anhydrous, 99% | 100.21 | 50 mL | - | Reaction solvent. |

| Hydrochloric Acid (HCl) | 37% w/w | 36.46 | ~25 mL | - | For preparing 3N aqueous solution. |

| Diethyl Ether | ACS Grade | 74.12 | ~225 mL | - | For extraction. |

| Hexanes | ACS Grade | - | As needed | - | For recrystallization. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | 120.37 | As needed | - | Drying agent. |

| Saturated NaCl Solution (Brine) | - | - | ~50 mL | - | For washing. |

| Deionized Water | - | 18.02 | ~100 mL | - | For work-up. |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Powder funnel

-

Ice-water bath

-

500 mL separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Step-by-Step Procedure

Reaction Setup & Execution

-

Flask Preparation: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a stopper. Flame-dry the apparatus under a stream of inert gas (N₂ or Argon) and allow it to cool to room temperature.

-

Charge Reactants: To the flask, add phenol (13.2 g, 0.140 mol), 2,2,5,5-tetramethyltetrahydrofuran (12.8 g, 0.100 mol), and anhydrous heptane (50 mL). Begin stirring to dissolve the phenol.

-

Catalyst Addition (Critical Step): In a fume hood, carefully add anhydrous aluminum chloride (13.1 g, 0.098 mol) to the stirred solution in small portions using a powder funnel.

-

Causality Note: This addition is highly exothermic. Adding the AlCl₃ in portions prevents a dangerous temperature spike and uncontrolled reaction. An ice bath can be kept on standby to manage the temperature if needed. The mixture will darken and thicken.

-

-

Reaction at Room Temperature: Once the addition is complete, stir the mixture vigorously at ambient temperature for 2.5 hours.

-

Reflux: After the initial stirring period, heat the mixture to reflux (approx. 98°C for heptane) using the heating mantle. Maintain a gentle reflux for 2 hours.

-

Cooling: Turn off the heat and allow the reaction to cool to room temperature. Let the mixture continue to stir at room temperature for an additional 16 hours (overnight).[2] This extended time ensures the reaction proceeds to completion.

Work-up and Purification

-

Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of a cold 3N HCl aqueous solution. Stir this mixture for 30 minutes.

-

Causality Note: The acidic quench neutralizes the aluminum chloride catalyst, breaking up the aluminum-phenol complexes and making the organic product separable. This process is also exothermic and may release HCl gas. Perform this step in a well-ventilated fume hood.

-

-

Initial Separation: A solid precipitate may form. Isolate this solid by vacuum filtration through a Büchner funnel. Wash the collected solid residue with water and dry it under vacuum. This is your first batch of crude product.[2]

-

Liquid-Liquid Extraction: Transfer the filtrate from the previous step to a 500 mL separatory funnel. Separate the organic (heptane) layer.

-

Back-Extraction: Extract the aqueous layer three times with diethyl ether (3 x 75 mL).

-

Causality Note: Diethyl ether is used to recover any product that may be dissolved in the aqueous phase, maximizing the overall yield.

-

-

Combine and Wash: Combine all organic layers (the initial heptane layer and the three ether extracts). Wash the combined organic phase with a saturated NaCl solution (brine).

-

Causality Note: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.

-

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvents. This will yield a second batch of crude product.

-

Recrystallization: Combine both batches of crude product. Recrystallize the material from a minimal amount of hot hexanes. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The final product should be pale brown or off-white crystals.[2]

Safety Precautions

-

Phenol: Highly toxic and corrosive. Can cause severe skin burns and is harmful if inhaled or ingested. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and HCl gas. It is also corrosive. Handle in a fume hood and prevent any contact with moisture.

-

Solvents (Heptane, Diethyl Ether, Hexanes): Highly flammable. Ensure all operations are performed away from ignition sources. Diethyl ether can form explosive peroxides; use a freshly opened container.

-

Hydrochloric Acid: Corrosive. Causes severe burns. Handle with appropriate PPE.

Data and Expected Results

| Parameter | Expected Value | Source |

| Product | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | - |

| Appearance | Pale brown or off-white crystalline solid | [2] |

| Molecular Formula | C₁₄H₂₀O | [1] |

| Molar Mass | 204.31 g/mol | [1] |

| Theoretical Yield | 20.4 g (based on 0.100 mol of limiting reagent) | Calculated |

| Expected Yield | High (Specific yield not reported, but implied to be good) | [2] |

| Melting Point | 133-136 °C | - |

References

-

MDPI. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-Substituted 5,5,8,8-Tetramethyl5,6,7,8-tetrahydronaphthalene-2,3-diols and 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione. Retrieved from [Link]

- Google Patents. (n.d.). KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol.

-

ACS Publications. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. Retrieved from [Link]

- Google Patents. (n.d.). CN1935763A - Method for preparing 2,4-di-tert.-butyl phenol alkylating solution.

-

ResearchGate. (n.d.). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthol. Retrieved from [Link]

-

SciSpace. (2007). Synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis routes of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol. Retrieved from [Link]

-

ACS Publications. (n.d.). ALKYLATION OF PHENOL WITH t-BUTYL ALCOHOL IN THE PRESENCE OF PERCHLORIC ACID. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Recycling studies: oxidative phenol coupling of 2,4-di-tert-butylphenol.... Retrieved from [Link]

- Google Patents. (n.d.). SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone.

-

YouTube. (2021). Diels Alder Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylation of phenol using tert-butanol over modified clay catalysts. Retrieved from [Link]

-

PubChem. (n.d.). 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. Retrieved from [Link]

-

Scientific Update. (2023). Hey Phenol- Everyone has their Cross to Bear. Retrieved from [Link]

-

Khan Academy. (n.d.). Diels-Alder reaction (video). Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 2,4-Di-tert-butylphenol (HMDB0013816). Retrieved from [Link]

-

National Institutes of Health. (n.d.). (3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanol: a possible metabolite of the synthetic musk fragrance AHTN. Retrieved from [Link]

Sources

Friedel-Crafts alkylation for tetrahydronaphthalene synthesis

The intramolecular Friedel-Crafts alkylation, particularly through the Haworth synthesis, remains a reliable and effective method for the construction of the tetrahydronaphthalene scaffold. Understanding the underlying mechanism and carefully controlling the reaction parameters are crucial for achieving high yields and purity. While classic, this methodology provides a solid foundation for the synthesis of a diverse array of tetralin derivatives for applications in drug discovery and beyond. Modern advancements continue to emerge, including the use of milder and more environmentally benign catalysts, which promise to further enhance the utility of this powerful synthetic transformation. [4][12][13]

References

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Publishing. [Link]

-

Diastereoselective Intramolecular Friedel–Crafts Alkylation of Tetralins. (2011). Organic Letters, 13(12), 3000–3003. [Link]

-

Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel-Crafts Epoxide Cycloalkylation. (n.d.). National Institutes of Health (NIH). [Link]

-

Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]

-

Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates. (2017). Organic Letters, 19(24), 6654–6657. [Link]

-

Polynuclear Hydrocarbons: Synthesis and Reactions. (n.d.). Pharmaguideline. [Link]

-

Haworth's synthesis. (2024). Chemistry for everyone. [Link]

-

Tetralone synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. (2023). The Journal of Organic Chemistry, 88(23), 16489–16494. [Link]

-

Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. (2026). Organic Letters. [Link]

-

PHENANTHRENE Method of Preparations 1. Haworth synthesis. (n.d.). Gyan Sanchay. [Link]

-

Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (2025). RSC Medicinal Chemistry. [Link]

-

Haworth Synthesis. (n.d.). Scribd. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

-

What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. (n.d.). Vedantu. [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). LibreTexts Chemistry. [Link]

-

Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. [Link]

-

PAH: Anthracene and phenanthrene. (n.d.). [Link]

-

Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]

- Tetraline derivatives, their production and pharmaceutical compositions containing them. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4410519A - Tetraline derivatives, their production and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 4. Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mt.com [mt.com]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. scribd.com [scribd.com]

- 11. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

Application Notes and Protocols: Leveraging 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol for the Development of Novel Therapeutic Agents

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol as a versatile scaffold for the synthesis of innovative therapeutic agents. The unique structural features of this building block, including its rigid tetrahydronaphthalene core and modifiable phenolic hydroxyl group, make it an attractive starting point for creating compounds with diverse pharmacological activities. This document outlines detailed synthetic protocols, key biological assays, and the underlying mechanistic rationale for targeting disease pathways.

Introduction: The Therapeutic Potential of the Tetramethyl-tetrahydronaphthalene Scaffold

The 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene core is a privileged scaffold in medicinal chemistry. Its rigid, lipophilic nature provides a robust framework for the precise spatial orientation of pharmacophoric features, enabling high-affinity interactions with biological targets. The gem-dimethyl groups lock the conformation of the saturated ring, reducing metabolic lability and enhancing bioavailability. The phenolic hydroxyl group on this scaffold serves as a versatile chemical handle for a variety of functionalization reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatives of this scaffold have shown significant promise in modulating key cellular pathways implicated in a range of diseases, from cancer to inflammatory disorders. Notably, this building block is a cornerstone in the development of selective nuclear receptor modulators and potent antitumor agents.

Core Synthetic Strategies and Intermediates

The journey from 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol to a diverse library of bioactive molecules hinges on a series of robust and reproducible synthetic transformations. The initial phenol can be readily converted into key intermediates, such as the corresponding amine, which opens up a vast chemical space for further derivatization.

Protocol 1: Synthesis of the Key Intermediate 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

This protocol details the conversion of the starting phenol to the crucial amine intermediate, a gateway to a wide array of amide, sulfonamide, and urea derivatives. The synthesis proceeds via a nitration and subsequent reduction.

Step 1: Nitration of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol

-

Rationale: Introduction of a nitro group at the position ortho to the hydroxyl group is a critical step. The directing effect of the hydroxyl group and the steric hindrance from the tetramethyl-substituted ring favor nitration at the desired position.

-

Procedure:

-

Dissolve 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and collect the precipitated yellow solid by filtration.

-

Wash the solid with water until the filtrate is neutral and dry under vacuum to yield 2-nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is efficiently reduced to a primary amine using a standard catalytic hydrogenation or a metal-acid system. Catalytic hydrogenation is often preferred for its clean reaction profile.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the nitro compound from Step 1 in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (40-50 psi) at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, which can be further purified by column chromatography or recrystallization.[1]

-

Application in Oncology: Targeting Tubulin Dynamics

Derivatives of the tetrahydronaphthalene scaffold have emerged as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[2] These agents bind to the colchicine site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

Workflow for Developing Tetrahydronaphthalene-Based Tubulin Inhibitors

Caption: Workflow for the discovery of tetrahydronaphthalene-based tubulin inhibitors.

Protocol 2: Synthesis of 2-Amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile Derivatives

This protocol outlines a multi-component reaction to synthesize potent tubulin polymerization inhibitors based on the tetrahydronaphthalene scaffold.[2]

-

Rationale: The Gewald reaction provides an efficient route to construct highly functionalized thiophenes, which can be further cyclized to form the desired dicarbonitrile derivatives. This one-pot reaction is advantageous for building molecular complexity quickly.

-

Procedure:

-

To a mixture of a tetralone derivative (1.0 eq), malononitrile (2.0 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of a base such as morpholine or piperidine.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid by filtration, wash with cold ethanol, and dry to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate.

-

Further reaction of this intermediate with an appropriate electrophile can lead to the final dicarbonitrile products. For example, reaction with another equivalent of malononitrile under basic conditions can yield the desired 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitriles.

-

Biological Evaluation of Tubulin Inhibitors

| Compound ID | Modification on Scaffold | Target Cancer Cell Line | IC50 (µM)[2] |

| 4c | 2-amino-1,3-dicarbonitrile with a 4-chlorophenyl group | HepG2 | 6.02 |

| HCT-116 | 8.45 | ||

| MCF-7 | 6.28 |

Protocol 3: Tubulin Polymerization Inhibition Assay

-

Rationale: This in vitro assay directly measures the effect of a compound on the assembly of tubulin into microtubules. The polymerization is typically monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.

-

Procedure:

-

Reconstitute purified tubulin in a polymerization buffer (e.g., PEM buffer with GTP).

-

Add the test compound at various concentrations to the tubulin solution in a 96-well plate.

-

Incubate at 37 °C to initiate polymerization.

-

Measure the fluorescence at regular intervals using a plate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Protocol 4: Cell Cycle Analysis by Flow Cytometry

-

Rationale: Compounds that disrupt microtubule dynamics typically cause an arrest in the G2/M phase of the cell cycle. This can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing the cell population by flow cytometry.[3]

-

Procedure:

-

Treat cancer cells with the test compound for a specified time (e.g., 24 hours).

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing propidium iodide and RNase A.[4]

-

Incubate in the dark to allow for DNA staining.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[4]

-

Application in Nuclear Receptor Modulation: Selective RXR Agonists

The 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene scaffold is a key component of Bexarotene, an FDA-approved Retinoid X Receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma.[5] This scaffold can be modified to develop novel RXR modulators with improved selectivity and pharmacological profiles.

Signaling Pathway of RXR Modulation in Cancer

Caption: RXR heterodimer signaling pathway upon agonist binding.

Protocol 5: Synthesis of Bexarotene Analogs

This protocol describes a general approach for synthesizing analogs of Bexarotene starting from 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine.

-

Rationale: The synthesis involves a Sonogashira coupling to introduce the alkyne linker, a key structural feature of Bexarotene and its analogs. This palladium-catalyzed cross-coupling reaction is highly efficient for forming carbon-carbon bonds between sp and sp2 hybridized carbons.

-

Procedure:

-

Convert the starting amine to the corresponding iodide via a Sandmeyer reaction.

-

In a separate flask, prepare the terminal alkyne partner (e.g., 4-ethynylbenzoic acid or its ester derivative).

-

To a solution of the aryl iodide (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add a catalytic amount of a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed (monitored by TLC).

-

Work up the reaction by filtering off the salts and concentrating the filtrate.

-

Purify the crude product by column chromatography to obtain the desired Bexarotene analog.[6]

-

Biological Evaluation of RXR Modulators

| Compound Class | Biological Effect | Assay |

| Bexarotene Analogs | Selective RXR agonism | RXR-RXR mammalian-2-hybrid (M2H) system |

| Inhibition of cancer cell proliferation | CTCL cell proliferation assay | |

| Induction of apoptosis | Caspase activation assay |

Protocol 6: RXR-Mediated Transcriptional Activation Assay

-

Rationale: This cell-based reporter assay quantifies the ability of a compound to activate RXR-mediated gene transcription. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an RXR response element (RXRE).

-

Procedure:

-

Plate cells (e.g., HEK293T) in a 96-well plate.

-

Transfect the cells with an RXRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

After transfection, treat the cells with the test compounds at various concentrations.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the RXRE-luciferase activity to the control luciferase activity and calculate the fold activation relative to a vehicle control.

-

Protocol 7: Caspase-3/7 Activation Assay

-

Rationale: Activation of caspases, particularly caspase-3 and -7, is a hallmark of apoptosis. This assay uses a proluminescent substrate that is cleaved by activated caspase-3/7, generating a luminescent signal that is proportional to caspase activity.[7]

-

Procedure:

-

Plate cancer cells in a 96-well plate and treat them with the test compound for a specified time.

-

Add the Caspase-Glo® 3/7 Reagent directly to the wells.[7]

-

Incubate at room temperature to allow for cell lysis and substrate cleavage.

-

Measure the luminescence using a plate reader.

-

Conclusion

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its rigid core and amenable phenolic hydroxyl group provide a solid foundation for the design of potent and selective modulators of various biological targets. The protocols and application notes presented herein offer a roadmap for researchers to explore the vast therapeutic potential of this scaffold, from the synthesis of diverse chemical libraries to their comprehensive biological evaluation. By understanding the underlying synthetic strategies and the mechanisms of action of the resulting compounds, the scientific community can continue to leverage this privileged structure to develop next-generation therapies for a multitude of diseases.

References

-

El-Gohary, N. S., & Shaaban, M. I. (2020). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. Bioorganic Chemistry, 99, 103831. [Link]

-

PubChem. (n.d.). 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wagner, C. E., et al. (2009). Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN). Journal of Medicinal Chemistry, 52(19), 5950–5966. [Link]

-

Wikipedia. (2023, December 1). Retinoid X receptor. In Wikipedia. Retrieved from [Link]

-

The Innovation. (2023). RXR signaling targeted cancer therapy. The Innovation, 4(4), 100449. [Link]

-

Carlson, C. B., et al. (2015). Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach. EBioMedicine, 2(10), 1431-1442. [Link]

-

Organic Syntheses. (n.d.). Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate. Organic Syntheses, 96, 258-278. [Link]

Sources

- 1. the-innovation.org [the-innovation.org]

- 2. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 3. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer.wisc.edu [cancer.wisc.edu]

- 5. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase-Glo® 3/7 Assay Protocol [promega.co.uk]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Welcome to the technical support resource for the synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.

Introduction: The Synthetic Pathway

The synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol, a valuable intermediate in medicinal chemistry and materials science, is typically achieved through a three-step sequence starting from 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. This pathway involves:

-

Friedel-Crafts Acylation: Introduction of an acetyl group onto the aromatic ring.

-

Baeyer-Villiger Oxidation: Conversion of the resulting ketone to an acetate ester.

-

Hydrolysis: Cleavage of the ester to yield the final phenolic product.

This guide is structured to address specific challenges you may encounter at each of these critical stages.

General FAQs

Q1: What are the most critical parameters influencing the overall yield of this synthesis?

A1: The overall yield is a product of the efficiency of each step. Key parameters include:

-

Purity of Starting Materials: Impurities in the initial tetramethyltetralin can lead to side reactions, particularly during the Friedel-Crafts acylation.

-

Anhydrous Conditions: The Friedel-Crafts acylation is highly sensitive to moisture, which can deactivate the Lewis acid catalyst.

-

Temperature Control: Each step has an optimal temperature range. Deviations can lead to incomplete reactions or the formation of byproducts.

-

Purity of Intermediates: It is crucial to purify the product of each step before proceeding to the next to avoid carrying over unreacted materials or byproducts that can interfere with subsequent reactions.

Q2: Are there any major safety precautions to consider?

A2: Yes, several safety measures are essential:

-

Friedel-Crafts Acylation: This reaction often uses strong Lewis acids like aluminum chloride (AlCl₃), which are corrosive and react violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The workup of this reaction can be highly exothermic and should be done with extreme care, typically by slowly quenching the reaction mixture with ice.

-

Baeyer-Villiger Oxidation: This step commonly employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which are potent oxidizers and can be explosive, especially in the presence of metals or upon impact or heating. Handle with care and store appropriately.

-

Solvents: Many of the solvents used (e.g., dichloromethane, diethyl ether) are volatile and flammable. Work in a fume hood and away from ignition sources.

Step 1: Friedel-Crafts Acylation of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

This initial step is a classic electrophilic aromatic substitution where an acyl group is introduced to the aromatic ring.[1][2] The reaction is typically catalyzed by a Lewis acid, with aluminum chloride being a common choice.[3]

Workflow for Friedel-Crafts Acylation

Caption: Workflow for Friedel-Crafts Acylation.

FAQs: Friedel-Crafts Acylation

Q: Why is the reaction mixture cooled to 0°C before adding the aluminum chloride?

A: The reaction between the acylating agent (acetyl chloride) and the Lewis acid (AlCl₃) is highly exothermic. Cooling the mixture helps to control the reaction rate, prevent overheating, and minimize the formation of side products.

Q: I am getting a low yield and a mixture of products. What could be the cause?

A: A low yield and product mixture in Friedel-Crafts acylation can stem from several factors:

-

Moisture: Water will hydrolyze the acetyl chloride and deactivate the AlCl₃ catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.

-

Stoichiometry: A stoichiometric amount of AlCl₃ is often required because it complexes with the product ketone, deactivating it.[1] Using a sub-stoichiometric amount can result in an incomplete reaction.

-

Isomer Formation: While acylation is generally less prone to rearrangement than alkylation, substitution can occur at different positions on the aromatic ring.[4] The directing effects of the alkyl groups on the tetrahydronaphthalene ring favor acylation at the 2-position. However, harsh conditions (e.g., high temperatures) can lead to the formation of other isomers.

Troubleshooting: Friedel-Crafts Acylation

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Inactive catalyst (hydrolyzed AlCl₃). | Use fresh, high-purity AlCl₃ from a sealed container. Handle in a glovebox or under an inert atmosphere. |

| Insufficient catalyst. | Ensure at least one equivalent of AlCl₃ is used relative to the acetyl chloride. | |

| Formation of Dark Tar | Reaction temperature too high. | Maintain the temperature at 0°C during the addition of reagents and allow the reaction to warm to room temperature slowly. |

| Impure starting materials. | Purify the starting 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene by distillation or chromatography. | |

| Difficult Workup | Formation of a thick emulsion during quenching. | Quench the reaction by pouring it slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl. |

| Multiple Products in TLC/GC-MS | Isomer formation. | Control the reaction temperature carefully. Consider using a milder Lewis acid catalyst, though this may require longer reaction times. |

| Polyacylation. | Friedel-Crafts acylation products are deactivated, making polyacylation less likely than in alkylation.[1] However, if observed, ensure proper stoichiometry and controlled addition of the acylating agent. |

Step 2: Baeyer-Villiger Oxidation

This step converts the acetyl group of the intermediate ketone into an acetate ester through the insertion of an oxygen atom.[5][6] This reaction is a key transformation and relies on the migratory aptitude of the groups attached to the carbonyl carbon.

Mechanism of Baeyer-Villiger Oxidation

Caption: Key steps in the Baeyer-Villiger oxidation mechanism.

FAQs: Baeyer-Villiger Oxidation

Q: Which group migrates during the oxidation, the naphthyl group or the methyl group?

A: The migratory aptitude in Baeyer-Villiger oxidations generally follows the order: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl.[7] The tetrahydronaphthyl group is essentially a secondary/aryl substituent and has a much higher migratory aptitude than the methyl group. Therefore, the naphthyl group migrates, leading to the desired acetate ester.

Q: The reaction is sluggish and incomplete. How can I improve the conversion?

A:

-

Choice of Oxidant: m-CPBA is a common choice. Other peroxy acids like trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, are more reactive and can be used for less reactive ketones.[6]

-

Temperature and Time: These reactions can be slow at room temperature. Gentle heating (e.g., to 40-50°C) can increase the rate, but this should be done cautiously to avoid decomposition of the peroxy acid. Extending the reaction time is also a viable strategy.

-

pH Control: The reaction is often buffered, for example with sodium bicarbonate or sodium phosphate, to neutralize the carboxylic acid byproduct, which can otherwise catalyze side reactions.[7]

Troubleshooting: Baeyer-Villiger Oxidation

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Yield of Ester | Incomplete reaction. | Increase reaction time or temperature moderately. Consider a more potent oxidizing agent like TFPAA. |

| Decomposition of the peroxy acid. | Use fresh m-CPBA. Store it properly (refrigerated, away from light and metals). | |

| Presence of Unreacted Ketone | Insufficient oxidant. | Use a slight excess (1.1-1.5 equivalents) of the peroxy acid. |

| Formation of Byproducts | Epoxidation of the aromatic ring. | This is generally not favored but can occur under harsh conditions. Ensure the reaction is not overheated. |

| Acid-catalyzed side reactions. | Add a buffer like Na₂HPO₄ or NaHCO₃ to the reaction mixture. | |

| Difficult Purification | Removing the carboxylic acid byproduct (e.g., m-chlorobenzoic acid). | Wash the organic layer thoroughly with a saturated sodium bicarbonate solution during workup. The acid can also be precipitated from some solvents (like diethyl ether) and filtered off. |

Step 3: Hydrolysis of the Acetate Ester

The final step is the hydrolysis of the acetate ester to yield the target phenol, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol. This can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is often cleaner and more efficient for this type of substrate.

Protocol for Base-Catalyzed Hydrolysis

A published procedure for a similar hydrolysis reports a high yield.[8]

-

Dissolution: Dissolve the acetate ester (1 equivalent) in a suitable solvent like methanol.

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) until TLC or GC-MS analysis shows complete consumption of the starting material. This may take several hours.

-

Workup:

-

Cool the reaction mixture and remove the organic solvent (methanol) under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Acidify the mixture carefully with a dilute acid (e.g., 1N HCl) to a pH of ~2-3. The product should precipitate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

-

Purification:

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Evaporate the solvent to yield the crude product.

-

Purify further by column chromatography or recrystallization if necessary.

-

FAQs: Hydrolysis

Q: Why is acidification necessary during the workup of the base-catalyzed hydrolysis?

A: Under basic conditions, the product exists as the sodium or potassium salt of the phenoxide, which is soluble in water. Acidification protonates the phenoxide, converting it back to the neutral phenol, which is much less soluble in water and can be extracted into an organic solvent.

Q: My hydrolysis is incomplete, even after prolonged reaction time. What can I do?

A:

-

Increase Temperature: If the reaction is being run at room temperature, consider heating to reflux to increase the reaction rate.

-

Increase Base Concentration: Ensure a sufficient excess of the base is present to drive the reaction to completion.

-

Solvent Choice: Ensure the solvent system (e.g., methanol/water) allows for sufficient solubility of both the ester and the hydroxide base. A co-solvent like THF can sometimes improve miscibility.

Troubleshooting: Hydrolysis

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Yield of Phenol | Incomplete hydrolysis. | Increase reaction time, temperature, or concentration of the base. |

| Product loss during workup. | Ensure the aqueous layer is thoroughly acidified before extraction. Perform multiple extractions with the organic solvent. | |

| Degradation of the product. | While phenols are generally stable, avoid overly harsh acidic or basic conditions and high temperatures for extended periods. | |

| Product is an Oil and Difficult to Purify | Presence of impurities. | Ensure the starting acetate ester was pure. The final product may require purification by column chromatography on silica gel. |

| Incomplete Precipitation upon Acidification | Product has some water solubility. | After acidification, ensure you extract the aqueous layer thoroughly with a suitable organic solvent like ethyl acetate. |

Purification and Characterization

Final purification is typically achieved by recrystallization (e.g., from hexanes or an ethanol/water mixture) or silica gel column chromatography.

| Property | Expected Value |

| Molecular Formula | C₁₄H₂₀O |

| Molecular Weight | 204.31 g/mol [9] |

| Appearance | Off-white to white solid |

| ¹H NMR | Expect signals for aromatic protons, the aliphatic -CH₂-CH₂- bridge, and the four methyl groups (as singlets). The phenolic -OH proton will also be present. |

| ¹³C NMR | Expect distinct signals for the aromatic carbons (including the carbon bearing the -OH group), the aliphatic carbons, and the quaternary and methyl carbons. |

| Mass Spectrometry (EI) | M⁺ peak at m/z = 204. |

References

-

Siegel, D., et al. (2010). (3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanol: a possible metabolite of the synthetic musk fragrance AHTN. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-Substituted 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diols and 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione. [Link]

-

PubChem. (n.d.). 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol. [Link]

-

PubChem. (n.d.). 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine. [Link]

-

Gore, P. H., & Hoskins, J. A. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part XII. Acetylation and benzoylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene. Journal of the Chemical Society C: Organic. [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

RSC Publishing. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. [Link]

-

Francke, R., & Little, R. D. (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. The Journal of Organic Chemistry. [Link]

-

Fisher Scientific. (n.d.). 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid, 97%, Thermo Scientific. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Denmark Group. (n.d.). The Asymmetric Baeyer-Villiger Oxidation. [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

-

J&K Scientific. (n.d.). 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine. [Link]

-

Wipf Group. (2006). Bayer-Villiger Oxidations. [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel–Crafts acylations of aromatic hydrocarbons. Part XII. Acetylation and benzoylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 6. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Synthesis routes of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol [benchchem.com]

- 9. 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | C14H20O | CID 268786 - PubChem [pubchem.ncbi.nlm.nih.gov]

Overcoming challenges in the derivatization of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the derivatization of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this unique sterically hindered phenol. Our goal is to provide practical, field-tested solutions to common challenges, moving beyond simple protocols to explain the chemical principles behind our recommendations.

Introduction: The Challenge of Steric Hindrance

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is a valuable synthetic intermediate, notably used in the development of retinoids and other biologically active molecules. Its structure, characterized by two gem-dimethyl groups on the saturated ring, imparts significant steric hindrance around the phenolic hydroxyl group and the adjacent ortho positions on the aromatic ring[1]. This steric bulk is the primary obstacle to achieving high yields and clean conversions in many standard derivatization reactions, requiring specialized strategies to overcome. This guide provides a systematic approach to troubleshooting these challenges.

Section 1: Foundational Concepts – Understanding the Molecule's Reactivity

Q1: What are the key structural features of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol that influence its derivatization?

Answer: The reactivity of this molecule is governed by a balance of electronic and steric factors.

-

Electronic Effects: The phenolic hydroxyl (-OH) group is an activating, ortho, para-directing group for electrophilic aromatic substitution. It makes the aromatic ring electron-rich and susceptible to attack by electrophiles. The oxygen atom itself is a potent nucleophile, especially after deprotonation to the phenoxide.

-

Steric Hindrance: This is the dominant factor. The two gem-dimethyl groups at the C5 and C8 positions create a rigid, bulky framework. As illustrated below, this severely restricts access to both the hydroxyl group and the ortho positions (C1 and C3) of the aromatic ring. Consequently, reactions that require nucleophilic attack by the hydroxyl group or electrophilic attack at the ortho positions are significantly impeded.

Caption: Decision workflow for troubleshooting O-alkylation.

Recommended Actions & Protocols:

-

Optimize Base and Solvent: Standard bases like K₂CO₃ or NaOH may not be sufficient. Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete and irreversible deprotonation to the phenoxide.

-

Enhance Reactivity with Microwave Irradiation: Microwave heating can dramatically accelerate sterically hindered reactions by efficiently overcoming the high activation energy.[2]

-

Consider Alternative Coupling Chemistries: For particularly challenging alkylations or arylations, transition-metal-catalyzed methods are superior. Copper-catalyzed Ullmann-type reactions or Palladium-catalyzed Buchwald-Hartwig etherifications offer different mechanistic pathways that are less sensitive to steric bulk around the nucleophile.[3][4]

Table 1: Comparison of O-Alkylation Conditions for Hindered Phenols

| Method | Catalyst/Base | Solvent | Temperature | Key Advantage | Primary Challenge |

|---|---|---|---|---|---|

| Modified Williamson | NaH or KH | DMF, DMSO | 80-120 °C | Simple setup | Fails with bulky electrophiles |

| Microwave-Assisted [2] | KOH | DMSO | 100-150 °C | Rapid reaction times | Requires microwave reactor |

| Ullmann-type Coupling [3] | CuI / Picolinic Acid, K₃PO₄ | DMSO | 80-110 °C | Good for aryl halides | Catalyst/ligand required |

| Phase-Transfer Catalysis [5]| K₂CO₃, TBAI, 18-Crown-6 | THF, Toluene | 70-100 °C | Mild conditions | Can be slow, crown ethers are toxic |

FAQ 2: My esterification reaction using a carboxylic acid and DCC is incomplete and messy. How can I improve it?

Answer: Standard carbodiimide (DCC, EDC) couplings rely on the formation of an activated O-acylisourea intermediate, which is then attacked by the alcohol. This intermediate is itself bulky, and when combined with our sterically hindered phenol, the reaction becomes extremely slow, allowing for side reactions like the formation of N-acylurea byproducts.

Recommended Solution: Acylation with an Activated Agent and Catalyst

The most reliable method is to use a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).

Experimental Protocol: DMAP-Catalyzed O-Acylation

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol (1.0 eq).

-

Reagents: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add DMAP (0.1-0.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl or NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality: DMAP acts as a hyper-nucleophilic catalyst. It first reacts with the acyl chloride/anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the starting acylating agent, enabling a successful reaction even with the sterically hindered hydroxyl group.

Section 3: Troubleshooting Aromatic Ring Derivatization

FAQ 3: I am trying to perform a Friedel-Crafts acylation and expect substitution ortho to the hydroxyl group, but I get no reaction or a different isomer. Why?

Answer: This is a classic case of steric hindrance overriding electronic directing effects. While the hydroxyl group electronically activates the ortho positions (C1 and C3), these sites are completely blocked by the flanking gem-dimethyl groups. Electrophilic attack at these positions is energetically prohibitive.

Outcome and Strategy:

-

Regioselectivity: Electrophilic aromatic substitution will occur exclusively at the C3 position, which is para to the hydroxyl group and sterically accessible. The C1 position is also sterically hindered.

-

Reaction Conditions: For successful C-acylation (Friedel-Crafts), you will need a strong Lewis acid catalyst (e.g., AlCl₃) and an acyl chloride or anhydride. The phenolic -OH may need to be protected first (e.g., as a methyl ether) to prevent chelation with the Lewis acid, followed by deprotection.

Section 4: Purification and Characterization Issues

FAQ 4: My product and starting material have very similar Rf values on TLC, making column chromatography difficult.

Answer: This is common, as many simple derivatives (e.g., methyl ether, acetate ester) do not significantly alter the overall polarity of this lipophilic molecule.

Troubleshooting Steps:

-

Optimize Solvent System: Do not rely solely on standard ethyl acetate/hexane systems. Explore solvent systems with different selectivities. Chlorinated solvents can be very effective.

-

Drive the Reaction to Completion: The best way to avoid separation issues is to have no starting material left. Use a small excess of the limiting reagent and extend the reaction time to ensure full conversion.

-

Consider Recrystallization: If your product is crystalline, recrystallization can be an excellent and scalable purification method to remove small amounts of starting material or other impurities.

Table 2: Recommended Solvent Systems for Silica Gel Chromatography

| Polarity of Derivative | Primary System (Hexane / X) | Alternative System | Notes |

|---|---|---|---|

| Low (e.g., Ether) | Ethyl Acetate (0-10%) | Dichloromethane (0-20%) | Use long columns and shallow gradients. |

| Medium (e.g., Ester) | Ethyl Acetate (5-25%) | Toluene / Acetone (9:1) | Double-check spot separation on TLC. |

| High (e.g., Carboxylic Acid) | Ethyl Acetate (20-50%) + 1% Acetic Acid | Dichloromethane / Methanol (0-5%) | Acidic modifier prevents tailing. |

FAQ 5: My final, purified product is a pale yellow or turns yellow upon standing. Is it impure?

Answer: Not necessarily. Sterically hindered phenols are potent antioxidants because they can form stable phenoxyl radicals. These radicals can participate in further reactions or exist in equilibrium with trace amounts of colored quinone-methide or stilbene-quinone type structures, which are highly conjugated and absorb visible light.[6][7]

Prevention and Mitigation:

-

Inert Atmosphere: Conduct reactions and handle the final compound under an inert atmosphere (N₂ or Ar) to minimize air oxidation.

-

Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon.

-

Storage: Store the final compound in the dark, under an inert atmosphere, and at a low temperature to slow degradation.

-

Antioxidant Stabilizer: For long-term storage of solutions, adding a trace amount of a stabilizer like BHT (Butylated hydroxytoluene) can be effective.

References

-

Kovaleva, E. A., et al. (2022). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. MDPI. Available at: [Link]

-

Ma, S., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Center for Biotechnology Information (PMC). Available at: [Link]

-

PubChem. (n.d.). 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol. PubChem. Available at: [Link]

-

Klapars, A., & Buchwald, S. L. (2002). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Li, Y., et al. (2008). One-step purification of palmatine and its derivative dl-tetrahydropalmatine from Enantia chlorantha using high-performance displacement chromatography. PubMed. Available at: [Link]

-

Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. Available at: [Link]

-

Jamieson, A. G., & MacMillan, D. W. C. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry. Available at: [Link]

-

Kendi, E., et al. (2001). Crystal Structure of 2-[(5′,6′,7′,8′-Tetrahydro-5′,5′,8′,8′-tetramethyl)-2′-naphthyl]-1-ethyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Crystal-Structure-of-2-%5B(5%E2%80%B2%2C6%E2%80%B2%2C7%E2%80%B2%2C8%E2%80%B2-Tetrahydro-5%E2%80%B2%2C5%E2%80%B2%2C8%E2%80%B2%2C8%E2%80%B2-Kendi-Ates-Alagoz/e51d654157d6b38c35e31505d985c490a6e34c9c]([Link]

-

Dandia, A., et al. (2012). Etherification of hindered phenols and alcohols with different alkylating agent. ResearchGate. Available at: [Link]

-

Ukwite, C., et al. (2012). Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. ResearchGate. Available at: [Link]

Sources

- 1. 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | C14H20O | CID 268786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]